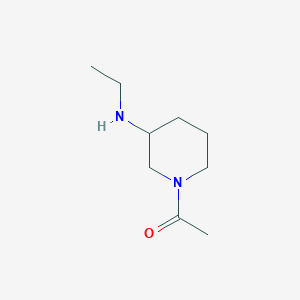

1-(3-Ethylamino-piperidin-1-yl)-ethanone

Description

Properties

IUPAC Name |

1-[3-(ethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXPSNVAUNTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidin-3-one with Ethylamine

Reductive amination is a widely used method for introducing amine groups into ketone-containing precursors. For 1-(3-Ethylamino-piperidin-1-yl)-ethanone, this approach involves two stages:

-

Synthesis of 3-Ethylaminopiperidine : Piperidin-3-one is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds in a polar aprotic solvent (e.g., dichloromethane or methanol) under mildly acidic conditions (pH 4–6), facilitating imine formation followed by reduction.

-

Acetylation of the Piperidine Nitrogen : The secondary amine in 3-ethylaminopiperidine is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. This step typically occurs at 0–25°C to minimize side reactions.

Key Considerations :

-

Steric Hindrance : The equatorial orientation of the ethylamino group in piperidine influences reactivity during acetylation.

-

Yield Optimization : Stoichiometric excess of acetylating agent (1.2–1.5 equivalents) improves conversion rates, with reported yields exceeding 75% for analogous piperidine acetylations.

Alkylation of 3-Aminopiperidine

An alternative route involves alkylating 3-aminopiperidine with ethyl iodide or ethyl bromide:

-

Synthesis of 3-Aminopiperidine : Obtained via reduction of piperidin-3-one oxime or Beckmann rearrangement of piperidin-3-one derivatives.

-

Ethylation : 3-Aminopiperidine is treated with ethyl halide in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., acetonitrile) at reflux (80–100°C). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency.

-

Acetylation : Follows the same protocol as in Section 3.1.

Challenges :

-

Regioselectivity : Competing alkylation at the piperidine nitrogen may occur, necessitating protective group strategies (e.g., Boc protection) before ethylation.

-

Byproduct Formation : Over-alkylation to quaternary ammonium salts is mitigated by controlling reaction time and temperature.

Catalytic Amination of 3-Ketopiperidine

Transition-metal-catalyzed amination offers a stereocontrolled pathway:

-

Substrate Preparation : 3-Ketopiperidine is synthesized via oxidation of piperidin-3-ol using Jones reagent (CrO₃/H₂SO₄).

-

Catalytic Amination : Employing a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., BINAP), 3-ketopiperidine reacts with ethylamine under hydrogen atmosphere (1–3 bar) to yield 3-ethylaminopiperidine.

-

Acetylation : As previously described.

Advantages :

-

Stereochemical Control : Chiral ligands enable enantioselective synthesis of the (R)-isomer.

-

Functional Group Tolerance : Compatible with diverse amine nucleophiles.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

While specific NMR data for this compound are unavailable in the provided sources, analogous piperidine derivatives exhibit characteristic signals:

-

¹H NMR :

-

Acetyl group: Singlet at δ 2.10–2.30 ppm (3H).

-

Piperidine protons: Multiplet at δ 1.50–3.00 ppm.

-

-

¹³C NMR :

-

Carbonyl carbon: δ 205–210 ppm.

-

Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 171.1 (calculated: 170.25 g/mol) .

Chemical Reactions Analysis

1-(3-Ethylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H18N2O

- Structure : The compound features a piperidine ring substituted at the 3-position by an ethylamino group and an ethanone functional group.

The ethylamino group enhances the compound's binding affinity to various biological targets, which is crucial for its therapeutic potential.

Pharmaceutical Applications

1-(3-Ethylamino-piperidin-1-yl)-ethanone has garnered attention for its role as an intermediate in synthesizing pharmaceuticals. Its biological activity is primarily attributed to its interaction with specific receptors and enzymes, which can modulate their activity. Here are some notable applications:

- Neurological Research : The compound has been studied for its effects on neurological pathways, suggesting potential applications in treating psychiatric disorders. Its ability to bind to neurotransmitter receptors may influence mood regulation and cognitive functions.

- Drug Development : As a building block in medicinal chemistry, this compound can be utilized to develop new therapeutic agents targeting various diseases, particularly those affecting the central nervous system.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions that introduce the ethylamino group onto the piperidine ring followed by formation of the ethanone moiety. Understanding its mechanism of action involves studying how it interacts with molecular targets:

- Binding Affinity : The compound's ethylamino group enhances its binding affinity to receptors, which is critical for modulating their activity. This interaction can lead to significant pharmacological effects, making it a candidate for further research in drug development.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Study on Neurological Effects : Research indicated that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders.

- Synthesis of Derivatives : Investigations into derivatives of this compound have shown that modifications can enhance selectivity towards specific receptors, paving the way for tailored therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Ethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Core Structural Features

- 1-(3-Ethylamino-piperidin-1-yl)-ethanone: Contains a piperidine ring with an ethylamino group at C3 and an acetyl group at C1.

- Analog Compounds: 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8): Features a piperidine ring attached to a phenyl group, with an acetyl substituent . 1-[(3S)-1-benzylpiperidin-3-yl]ethanone: Includes a benzyl-piperidine scaffold with an acetyl group . 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone: Combines indole and piperidine moieties .

Physicochemical Properties

*Estimated values based on analogs.

Key Observations :

- The ethylamino group in this compound likely increases polarity compared to phenyl-substituted analogs (e.g., 1-(3-(Piperidin-1-yl)phenyl)ethanone), reducing logP and enhancing solubility .

- Piperidine-containing compounds generally exhibit moderate boiling points (~120–130°C), influenced by substituents .

Antimicrobial Activity

- This compound: Potential activity inferred from analogs like 1-(4-(quinolin-8-ylamino)phenyl)ethanone, which showed antibacterial effects against Staphylococcus aureus and Escherichia coli via Claisen-Schmidt condensation derivatives .

- 1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone: Exhibited broad-spectrum antibacterial activity (gram-positive > gram-negative), highlighting the role of hydroxyl and heterocyclic groups .

Anticancer Activity

- 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone: Inhibited DNA-PK, enhancing radiation-induced tumor control in xenograft models. The morpholine and hydroxyl groups were critical for target binding .

- Indolyl-3-ethanone-α-thioethers: Nitro-substituted derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) showed superior antimalarial activity (pIC50 = 8.21 vs. chloroquine’s 7.55), emphasizing electron-withdrawing substituents .

Enzyme Inhibition

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Demonstrated α-glucosidase inhibition (binding energy = -1.34), outperforming acarbose (-0.24). Methoxy and hydroxyl groups enhanced affinity .

Key Reactions for Analogs

Notable Trends:

- Piperidine-containing ethanones are often synthesized via nucleophilic substitution (e.g., piperidine reacting with chloroacetyl intermediates) .

- Heterocyclic analogs (e.g., indole, quinoline) require cross-coupling or condensation reactions .

Biological Activity

1-(3-Ethylamino-piperidin-1-yl)-ethanone is a chemical compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with an ethylamino group and an ethanone moiety, positions it as a compound of interest in medicinal chemistry. The molecular formula of this compound is . This article explores its biological activity, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The ethylamino group enhances the compound's binding affinity, which may modulate the activity of these targets. Studies suggest that this compound may influence neurological pathways, indicating potential applications in treating psychiatric disorders.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

Comparative Analysis

To understand the unique features of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3-Methylamino-piperidin-1-yl)-ethanone | C9H18N2O | Contains a methylamino group instead of ethylamino, affecting reactivity. |

| 1-(3-Isopropylamino-piperidin-1-yl)-ethanone | C10H20N2O | Features an isopropylamino group, leading to distinct chemical behavior. |

| 1-(4-Ethylamino-piperidin-1-yl)-ethanone | C9H18N2O | Substituted at the 4-position rather than the 3-position, altering interaction. |

These comparisons highlight how variations in substituents influence the chemical reactivity and biological activity of piperidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their potential therapeutic uses:

- Antimicrobial Studies : In vitro tests have shown that various piperidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from to mg/mL against these bacteria .

- Neurological Applications : Research focusing on the modulation of neurotransmitter systems has suggested that compounds like this compound could be investigated for their potential in treating mood disorders or cognitive impairments due to their structural similarities with known psychoactive substances .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3-Ethylamino-piperidin-1-yl)-ethanone in academic settings?

- Methodological Answer : A viable approach involves Friedel-Crafts acylation using an acyl chloride and a piperidine derivative under Lewis acid catalysis (e.g., AlCl₃) . For analogs like 1-(2-amino-5-methoxyphenyl)ethanone, literature-reported methods include condensation reactions between aldehydes and ketones, followed by purification via column chromatography . Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and detect impurities. For example, in 1-(2',3'-dihydroxyphenyl)ethanone, NMR resolved overlapping signals to confirm substitution patterns .

- X-ray Crystallography : Tools like ORTEP-3 or WinGX can generate 3D structural models, critical for confirming stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Waste Management : Segregate chemical waste and use certified disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and fume hoods, as similar ethanone derivatives exhibit skin/eye irritation risks .

- Emergency Procedures : Maintain access to safety data sheets (SDS) and emergency contact numbers for spills or exposure incidents .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency .

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for better solubility, and ensure thorough drying (e.g., over CaH₂ for acetonitrile) .

- Temperature Control : Monitor exothermic reactions via in-situ IR spectroscopy to prevent decomposition.

Q. What computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- Thermodynamic Data : Reference NIST Chemistry WebBook for enthalpy, entropy, and Gibbs free energy values of analogous compounds (e.g., 1-(3-pyridinyl)ethanone) .

- DFT Calculations : Use software like Gaussian to model electron density maps and predict nucleophilic/electrophilic sites.

- Molecular Dynamics Simulations : Assess solvation effects and conformational stability in biological systems.

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

- Methodological Answer :

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals, as demonstrated for dihydroxyphenyl ethanones .

- Cross-Validation : Compare experimental data with computational predictions (e.g., simulated NMR spectra via ACD/Labs).

- Crystallographic Validation : Resolve ambiguous NOE effects or symmetry-related artifacts using single-crystal X-ray diffraction .

Data Contradiction Analysis

- Case Study : In 1-(2',3'-dihydroxyphenyl)ethanone, NMR signals initially suggested symmetry, but 2D NMR revealed distinct H-4' and H-6' environments, ruling out a 2',6'-substitution pattern . Researchers should systematically exclude alternative structures via isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.